2-Bromodibenzothiophene 5,5-dioxide
Overview
Description
Synthesis Analysis
The synthesis of dibenzothiophene derivatives, including those similar to 2-bromodibenzothiophene 5,5-dioxide, involves various substitution reactions and oxidative processes. For instance, Campaigne et al. (1969) explored substitution reactions of 4-methyldibenzothiophene yielding products through bromination, succinoylation, acetylation, and nitration, demonstrating the reactivity of the dibenzothiophene ring system towards electrophilic substitution and functional group modification (Campaigne, Hewitt, & Ashby, 1969).
Molecular Structure Analysis
Dibenzothiophene derivatives' molecular structures have been extensively analyzed using techniques such as NMR and X-ray crystallography. The introduction of oxygen atoms in the form of sulfone groups (dioxide) significantly alters the electronic structure of the molecule, influencing its reactivity and physical properties. Studies like those by Masuda et al. (2016) offer insights into the structural parameters and aromaticity of related compounds, highlighting the impact of substituents on the overall molecular structure (Masuda, Inagaki, Momma, Kwon, & Setaka, 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-bromodibenzothiophene 5,5-dioxide includes its participation in various organic reactions, such as the Diels-Alder reaction, where dibenzothiophene S,S-dioxides serve as reactants or intermediates for the synthesis of complex organic molecules. Nandakumar et al. (2014) discussed one-pot syntheses of substituted dibenzothiophene S,S-dioxides via the Diels-Alder reaction, showcasing the versatility of these compounds in organic synthesis (Nandakumar, Karunakaran, & Mohanakrishnan, 2014).
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has explored various chemical reactions involving dibenzothiophene derivatives. Campaigne et al. (1969) studied the substitution reactions of 4-methyldibenzothiophene, which yielded 2-substituted products upon bromination, leading to the creation of related derivatives through lithium exchange (Campaigne, Hewitt, & Ashby, 1969). Laha and Sharma (2018) demonstrated palladium-catalyzed intramolecular oxidative cyclizations in biaryl and heterobiaryl sulfones, enabling the synthesis of various substituted dibenzothiophene-5,5-dioxides (Laha & Sharma, 2018).
Photophysical Applications
Nag and Jenks (2004) investigated the photochemical reactions of halogen-substituted dibenzothiophene oxides, revealing insights into their photophysical properties and potential applications in photochemistry (Nag & Jenks, 2004).
Organic Light-Emitting Diodes (OLEDs)
Tavaslı et al. (2007) synthesized and characterized a tris-cyclometalated iridium(III) complex of dibenzothiophene S,S-dioxide derivative, highlighting its potential in OLED technology due to its bright green photoluminescence (Tavaslı et al., 2007). Grisorio et al. (2010) reported on dibenzothiophene-5,5-dioxide core-based monodispersed molecular materials for blue electroluminescence in OLED devices (Grisorio et al., 2010).
Photocatalytic Applications
Matsuzawa et al. (2002) explored the photocatalytic oxidation of dibenzothiophenes using titanium dioxide, indicating the potential use of dibenzothiophene derivatives in oxidative desulfurization processes (Matsuzawa, Tanaka, Sato, & Ibusuki, 2002).
Polymerization and Material Science
Shimomura et al. (1997) described the synthesis and radical polymerization of 2-vinyldibenzothiophene, demonstrating its application in the creation of polymers with specific thermal properties (Shimomura, Satō, Tomita, Suzuki, & Endo, 1997).
Safety And Hazards
properties
IUPAC Name |
2-bromodibenzothiophene 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLRFOQLWYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromodibenzothiophene 5,5-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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